5-Galloylshikimic acid

Beschreibung

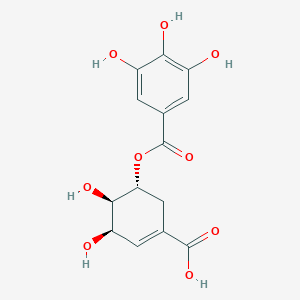

Structure

3D Structure

Eigenschaften

CAS-Nummer |

95719-51-0 |

|---|---|

Molekularformel |

C14H14O9 |

Molekulargewicht |

326.25 g/mol |

IUPAC-Name |

(3R,4R,5R)-3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C14H14O9/c15-7-2-6(3-8(16)11(7)18)14(22)23-10-4-5(13(20)21)1-9(17)12(10)19/h1-3,9-10,12,15-19H,4H2,(H,20,21)/t9-,10-,12-/m1/s1 |

InChI-Schlüssel |

NTNQTAISNHFKRA-CKYFFXLPSA-N |

SMILES |

C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O |

Isomerische SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O |

Kanonische SMILES |

C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O |

Herkunft des Produkts |

United States |

Occurrence and Biosynthesis of 5 Galloylshikimic Acid

Natural Distribution in Biological Systems

5-Galloylshikimic acid is found across a diverse range of plant species and has been identified in various tissues and extracts. Its presence is often associated with the plant's secondary metabolism, contributing to the chemical profile of the organism.

The compound has been specifically isolated and identified in a number of plant and fungal species. Research has confirmed its presence in the fruits of the strawberry tree (Arbutus unedo), the leaves of sumac (Rhus coriaria and Rhus typhina), and in Quercus mongolica (Mongolian oak). mdpi.comwikipedia.orgcuni.czscience.govnih.gov It has also been reported in the fruit of Terminalia chebula, commonly known as Chebulae Fructus, and in carnivorous plants of the Nepenthes genus. gacbe.ac.inzfin.org Furthermore, it has been detected in the fungus Mycoacia fuscoatra. nih.gov

Table 1: Documented Plant and Fungal Sources of this compound

| Species Name | Common Name | Family | Part(s) Where Found | Reference(s) |

| Arbutus unedo | Strawberry Tree | Ericaceae | Fruit | mdpi.com, wikipedia.org, cuni.cz |

| Rhus coriaria | Sumac | Anacardiaceae | Fruit | science.gov |

| Rhus typhina | Staghorn Sumac | Anacardiaceae | Leaves | nih.gov, utu.fi |

| Quercus mongolica | Mongolian Oak | Fagaceae | Not specified | nih.gov |

| Terminalia chebula | Chebulic Myrobalan | Combretaceae | Fruit (Chebulae Fructus) | gacbe.ac.in |

| Nepenthes spp. | Tropical Pitcher Plants | Nepenthaceae | Not specified | zfin.org |

| Mycoacia fuscoatra | A corticioid fungus | Meruliaceae | Not applicable | nih.gov |

| Rosa roxburghii | Chestnut Rose | Rosaceae | Fruit | nih.gov |

Beyond direct isolation, modern analytical techniques, particularly widely targeted metabolomics, have revealed the presence of this compound in the metabolic profiles of numerous plants. For instance, it has been identified as a component in the metabolome of tea plants (Camellia sinensis) and Rosa roxburghii fruits. nih.govfrontiersin.org These metabolomic studies provide a broader understanding of the distribution of this compound, often revealing its presence in complex mixtures within plant extracts where it co-occurs with other related phenolic compounds. gacbe.ac.inresearchgate.netactahort.orgfrontiersin.org Its detection in extracts from Arbutus unedo and Rhus coriaria further underscores its role as a constituent of the phenolic profile in these species. wikipedia.orgcuni.czscience.gov

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound is intrinsically linked to primary and secondary metabolic routes, originating from fundamental precursors and involving specific enzymatic transformations.

The core structure of this compound is derived from shikimic acid, a pivotal intermediate in the shikimate pathway. wikipedia.orgnih.gov This seven-step metabolic route is essential in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other aromatic compounds. nih.govwikipedia.org The pathway begins with the condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate and proceeds through several intermediates, including 3-dehydroquinate (B1236863) and 3-dehydroshikimate, to ultimately yield chorismate. wikipedia.org Shikimic acid itself is a direct product within this pathway, serving as the foundational molecule upon which the galloyl group is attached. wikipedia.orgcabidigitallibrary.org

The second component required for the synthesis of this compound is gallic acid. wikipedia.org Gallic acid itself is also a product derived from the shikimate pathway. It is formed from the intermediate 3-dehydroshikimate through the action of the enzyme shikimate dehydrogenase, which catalyzes its oxidation. nih.govresearchgate.net The formation of this compound occurs via an esterification reaction, where a galloyl group, derived from gallic acid, is attached to the C-5 hydroxyl group of the shikimic acid backbone. wikipedia.org

The precise enzymatic step that catalyzes the esterification of shikimic acid with gallic acid to form this compound is part of the broader biosynthesis of gallotannins and other hydrolyzable tannins. While the specific enzyme for this exact reaction is not definitively characterized in all organisms, the general mechanism is understood to involve the activation of gallic acid and its subsequent transfer to an acceptor molecule.

In the well-studied biosynthesis of gallotannins, which are galloyl esters of glucose, the initial step involves the formation of an activated galloyl donor. wikipedia.org This is typically achieved through the synthesis of β-glucogallin (1-O-galloyl-β-D-glucose) from gallic acid and UDP-glucose, a reaction catalyzed by a UDP-glucose:gallate glucosyltransferase (UGT), often belonging to the UGT84A family. researchgate.netwikipedia.orgnih.gov This high-energy β-glucogallin then serves as the galloyl donor for subsequent esterification reactions, which are catalyzed by various specific acyltransferases. nih.govcabidigitallibrary.org

It is highly probable that the biosynthesis of this compound follows a similar principle. An activated form of gallic acid, such as galloyl-CoA or β-glucogallin, likely serves as the acyl donor. An acyltransferase would then catalyze the transfer of the galloyl group to the 5-hydroxyl position of shikimic acid. Enzymes such as hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) are known to esterify shikimate, although with different acyl-CoAs (e.g., p-coumaroyl-CoA). wikipedia.org This suggests the existence of a related, but specific, galloyltransferase that accepts shikimic acid as its substrate to complete the formation of this compound.

Table 2: Key Enzymes in the Biosynthesis of Gallic Acid and Gallotannins

| Enzyme | Abbreviation | EC Number | Reaction Catalyzed | Role in Pathway | Reference(s) |

| Shikimate Dehydrogenase | SDH | 1.1.1.25 | 3-Dehydroshikimate ↔ Shikimate | Synthesis of shikimate; can also oxidize 3-dehydroshikimate to gallic acid. | cuni.cz, |

| UDP-glucose:gallate glucosyltransferase | UGT | 2.4.1.136 | UDP-glucose + Gallic acid → UDP + β-Glucogallin | Forms the primary activated galloyl donor for gallotannin synthesis. | nih.gov, wikipedia.org, researchgate.net |

| β-Glucogallin-dependent acyltransferases | - | 2.3.1.- | Acyl Acceptor + β-Glucogallin → Galloylated Acceptor + Glucose | Transfers galloyl groups from β-glucogallin to various substrates. | nih.gov, researchgate.net |

Mechanistic Investigations of 5 Galloylshikimic Acid S Biological Activities: in Vitro and Cellular Studies

Cellular Antioxidant Mechanisms

The antioxidant properties of 5-Galloylshikimic acid have been a focal point of scientific investigation, revealing a multi-faceted approach to mitigating oxidative stress at the cellular level. These mechanisms include the direct neutralization of harmful free radicals, the reduction of intracellular reactive oxygen species, the enhancement of the body's own antioxidant defense systems, and the ultimate protection of cells from oxidative damage.

Direct Free Radical Scavenging Capacity

The ability of a compound to directly scavenge free radicals is a primary indicator of its antioxidant potential. In vitro assays are commonly employed to measure this capacity. For phenolic compounds like this compound, this activity is largely attributed to their hydrogen-donating ability, which neutralizes unstable free radicals. nih.gov

Two of the most widely used methods to evaluate this activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.com The DPPH method is based on the reduction of the stable DPPH radical, which is visually indicated by a color change from violet to yellow. mdpi.come3s-conferences.org The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). e3s-conferences.orgnih.gov

Studies on plant extracts rich in galloylshikimic acid have demonstrated significant free radical scavenging potential. For example, rambutan peel extract, in which galloylshikimic acid is a predominant phenolic compound, has exhibited high antioxidant activity in both DPPH and ABTS assays. researchgate.net The potency of this scavenging activity is often quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. nih.govcabidigitallibrary.org While specific IC50 values for pure this compound are not extensively detailed in the available literature, the strong performance of its parent compound, gallic acid, suggests a potent radical scavenging capability.

| Assay | Principle | Measurement |

|---|---|---|

| DPPH Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing discoloration. mdpi.comacademicjournals.org | Decrease in absorbance at approximately 517 nm. mdpi.com |

| ABTS Assay | Measures the reduction of the ABTS radical cation by an antioxidant. e3s-conferences.orgnih.gov | Decrease in absorbance at approximately 734 nm. e3s-conferences.org |

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

Beyond direct scavenging, this compound is believed to influence the levels of reactive oxygen species (ROS) within the cell. ROS are highly reactive molecules, such as hydrogen peroxide (H2O2) and superoxide (B77818) anions, that are generated during normal metabolic processes. nih.govmdpi.com While they play roles in cellular signaling, excessive ROS production leads to oxidative stress and cellular damage. nih.gov

Research on shikimic acid, a core component of this compound, has shown that it can protect human neuronal-like cells from H2O2-induced toxicity. nih.gov This protective effect is linked, at least in part, to a decrease in the production of intracellular ROS. nih.gov Similarly, gallic acid, the other key component, has been shown to reduce ROS levels in various cell types. nih.govresearchgate.net These findings suggest that this compound likely modulates intracellular redox homeostasis by attenuating the accumulation of harmful ROS, thereby preventing the initiation of oxidative damage cascades.

Upregulation and Activity Enhancement of Endogenous Antioxidant Enzyme Systems

Cells possess a sophisticated endogenous antioxidant defense system composed of enzymes that neutralize ROS. nih.gov Key enzymes in this system include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov Evidence suggests that phenolic compounds can bolster this system by increasing the expression and activity of these enzymes. nih.gov

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the antioxidant response. nih.govmdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), leading to their increased expression. mdpi.combmbreports.org Studies on compounds structurally related to this compound have demonstrated the ability to activate this Nrf2 pathway. nih.govfrontiersin.org For instance, 3,4,5-trihydroxycinnamic acid was found to increase the phosphorylation and nuclear translocation of Nrf2, resulting in HO-1 expression. nih.gov By activating the Nrf2/ARE pathway, this compound can enhance the cell's intrinsic capacity to neutralize oxidative threats, representing a more indirect but highly effective antioxidant mechanism.

Protection Against Oxidative Stress-Induced Cellular Damage

The culmination of direct radical scavenging, ROS level reduction, and enhancement of endogenous antioxidant enzymes is the protection of cellular components from oxidative damage. Oxidative stress can damage vital macromolecules, including lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis (programmed cell death).

Studies on shikimic acid have demonstrated a clear neuroprotective effect against oxidative stress-induced toxicity in SH-SY5Y cells. nih.gov Similarly, a derivative of gallic acid has been shown to alleviate cell damage and enhance the viability of myocardial cells subjected to hypoxia/reoxygenation stress. ajol.info These protective effects underscore the therapeutic potential of compounds like this compound in conditions where oxidative stress is a key pathological factor.

Cellular Anti-inflammatory Mechanisms

Inflammation is a complex biological response that is intricately linked with oxidative stress. Chronic inflammation can be driven by the overproduction of pro-inflammatory mediators. This compound exhibits anti-inflammatory properties by intervening in the key signaling pathways that regulate the inflammatory response.

Inhibition of Pro-inflammatory Signaling Transduction Pathways (e.g., MAPK, NF-κB, PI3K/Akt/FoxO)

Cellular signaling pathways are the communication networks that govern cellular responses to external stimuli, including inflammatory triggers. This compound, through the established actions of its constituent molecules, gallic acid and shikimic acid, can inhibit several of these key pathways. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a critical role in transducing extracellular signals to a cellular response, including the production of inflammatory cytokines. nih.govmdpi.com Aberrant activation of this pathway is common in inflammatory diseases and cancers. nih.govembopress.org Both shikimic acid and gallic acid have been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, thereby suppressing the downstream inflammatory cascade. nih.govnih.gov

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a crucial transcription factor that controls the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. nih.govmdpi.com In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. nih.govlupinepublishers.com Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. nih.govmdpi.com Gallic acid and shikimic acid have been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB pathway, often by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB subunits like p65. ajol.infonih.govnih.gov

PI3K/Akt/FoxO Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is vital for cell growth and survival. nih.govresearchgate.net This pathway negatively regulates the Forkhead box O (FOXO) family of transcription factors. researchgate.net When the PI3K/Akt pathway is activated, it phosphorylates FOXO proteins, leading to their exclusion from the nucleus and inactivation. nih.govresearchgate.net Since FOXO proteins can regulate genes involved in apoptosis and cell cycle arrest, their inhibition by an overactive PI3K/Akt pathway can contribute to pathological cell proliferation seen in some inflammatory conditions and cancers. nih.govdntb.gov.ua While direct evidence for this compound is emerging, the modulation of this pathway by other phenolic compounds suggests a potential mechanism for its anti-inflammatory and cytoprotective effects.

| Signaling Pathway | Primary Function in Inflammation | Mechanism of Inhibition by Related Compounds |

|---|---|---|

| MAPK (ERK, JNK, p38) | Regulates the production of pro-inflammatory cytokines and mediators. nih.govnih.gov | Inhibition of the phosphorylation of key MAPK proteins. nih.govnih.gov |

| NF-κB | Master regulator of genes for cytokines, chemokines, and adhesion molecules. nih.govmdpi.com | Prevents the degradation of the inhibitor IκBα, blocking nuclear translocation of NF-κB. ajol.infonih.gov |

| PI3K/Akt/FoxO | Regulates cell survival and proliferation; its dysregulation can contribute to chronic inflammation. nih.govdntb.gov.ua | Potential modulation of Akt phosphorylation, thereby influencing the activity of FOXO transcription factors. |

Suppression of Pro-inflammatory Cytokine and Mediator Production

The anti-inflammatory properties of this compound are likely linked to the modulation of key signaling pathways that regulate the production of inflammatory molecules. Research on its constituent part, gallic acid, has shown a significant ability to suppress the expression and secretion of pro-inflammatory cytokines.

In various in vitro models, gallic acid has been demonstrated to decrease the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in human mast cells stimulated by inflammatory agents. nih.gov This inhibitory effect is associated with the modulation of the nuclear factor-kappaB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial regulators of inflammatory gene expression. nih.gov Similarly, studies on RAW 264.7 macrophage cells, a standard model for inflammation research, have shown that gallic acid can inhibit the release of pro-inflammatory cytokines. nih.govmdpi.com

Given that this compound contains the galloyl moiety responsible for much of gallic acid's activity, it is proposed that it similarly interferes with these critical inflammatory cascades, thereby reducing the output of cytokines that drive the inflammatory response.

Table 1: Effect of Gallic Acid on Pro-inflammatory Cytokine Production in Mast Cells

| Cytokine | Treatment Condition | Result | Signaling Pathway Implicated |

|---|---|---|---|

| TNF-α | Phorbol myristate acetate (B1210297) + A23187 | Decreased gene expression and production | NF-κB, p38 MAPK |

| IL-6 | Phorbol myristate acetate + A23187 | Decreased gene expression and production | NF-κB, p38 MAPK |

Data derived from studies on gallic acid, the primary active moiety of this compound. nih.gov

Attenuation of Inflammasome Activation (e.g., NLRP3)

The NLRP3 inflammasome is a multi-protein complex within immune cells that, when activated, triggers the maturation and release of highly pro-inflammatory cytokines IL-1β and IL-18, and can lead to a form of inflammatory cell death called pyroptosis. nih.govnih.govfrontiersin.org Dysregulation of the NLRP3 inflammasome is linked to numerous chronic inflammatory diseases. nih.gov

Direct research on this compound's effect on inflammasomes is not widely available. However, compelling evidence from studies on gallic acid demonstrates potent inhibitory effects on NLRP3 inflammasome activation. In lipopolysaccharide (LPS)-primed murine macrophages, gallic acid was shown to inhibit NLRP3 activation triggered by stimuli like ATP and nigericin. researchgate.net This action prevents the cleavage and activation of caspase-1 and subsequently blocks the release of mature IL-1β. researchgate.net The mechanism is thought to involve the suppression of upstream signals, such as the production of reactive oxygen species (ROS), which are known triggers for NLRP3 assembly. researchgate.net

Therefore, it is hypothesized that this compound shares this ability to attenuate NLRP3 inflammasome activation, representing a key mechanism for its anti-inflammatory effects.

Interference with Inflammatory Cell Proliferation and Migration

The recruitment and accumulation of immune and other cells at a site of inflammation are critical for the progression of the inflammatory response. The proliferation and migration of these cells are key therapeutic targets. While specific studies detailing the effects of this compound on inflammatory cell migration and proliferation are scarce, the activities of related compounds provide a basis for its potential mechanisms.

Cellular Antimicrobial Mechanisms

Gallotannins, the class of compounds to which this compound belongs, are known for their broad-spectrum antimicrobial properties. nih.govfrontiersin.orgresearchgate.net The mechanisms are multifaceted, targeting several essential aspects of microbial physiology.

Inhibition of Microbial Growth and Viability

Research on gallotannins and gallic acid has consistently demonstrated their ability to inhibit the growth of a wide range of bacteria, including both Gram-positive and Gram-negative species. nih.govnih.gov The minimum inhibitory concentrations (MICs) of gallotannins can range from less than 0.1 g/L for bacteria like Staphylococcus aureus to over 3.3 g/L for more resistant species. nih.gov Gallic acid has also shown potent activity against pathogens like Acinetobacter baumannii and Enterococcus faecalis. nih.gov The antimicrobial efficacy is often dependent on the specific bacterial strain and the chemical structure of the compound. nih.gov It is proposed that this compound contributes to this growth-inhibitory action through the mechanisms detailed in the following sections.

Table 2: Reported Minimum Inhibitory Concentration (MIC) of Gallotannins Against Various Bacteria

| Bacterial Species | Type | MIC Range (g/L) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | < 0.1 |

| Listeria monocytogenes | Gram-positive | < 0.1 |

| Bacillus subtilis | Gram-positive | 0.1 - 0.33 |

Data derived from studies on gallotannins, the class of compounds to which this compound belongs. nih.gov

Disruption of Microbial Cell Wall and Membrane Integrity

A primary antimicrobial mechanism of gallotannins and related phenolic compounds involves the disruption of the bacterial cell envelope. nih.govnih.govresearchgate.net These compounds can interact with membrane proteins and lipids, leading to several detrimental effects. nih.govresearchgate.net

Studies on gallic acid have shown that it can destroy bacterial cell membranes, increasing their permeability and causing the leakage of intracellular contents, such as materials that absorb light at 260 nm (indicative of nucleic acids). nih.govresearchgate.net This disruption of membrane integrity compromises the cell's ability to maintain essential gradients and leads to cell death. nih.govmdpi.com Because gallotannins are large and charged molecules, they are thought to interact preferentially with cell wall and membrane proteins. nih.gov Gram-positive bacteria, which lack a protective outer membrane, are often more susceptible to this mode of action. nih.govmdpi.com It is therefore a primary hypothesized mechanism that this compound compromises microbial viability by damaging the structural and functional integrity of the cell membrane.

Interference with Essential Microbial Metabolic Pathways

Beyond direct membrane damage, this compound is likely to interfere with critical microbial metabolic processes. One of the key proposed mechanisms for gallotannins is the chelation of essential metal ions, particularly iron. nih.gov Iron is a vital cofactor for numerous enzymes involved in cellular respiration and DNA synthesis. By binding to iron, gallotannins can effectively starve bacteria of this crucial nutrient, thereby inhibiting their growth. nih.gov

Furthermore, gallic acid has been identified as a potent inhibitor of shikimate kinase, a key enzyme in the shikimate pathway. nih.gov This pathway is essential for the biosynthesis of aromatic amino acids in bacteria and is absent in humans, making it an attractive target for antimicrobial agents. nih.gov By inhibiting this enzyme, gallic acid disrupts the production of essential metabolites, ultimately halting bacterial proliferation. nih.gov Given its structure, this compound may act through a similar inhibition of crucial metabolic enzymes, representing another significant facet of its antimicrobial activity.

Modulation of Microbial Protein and Nucleic Acid Synthesis

Detailed investigations into the specific effects of this compound on the synthesis of microbial proteins and nucleic acids are not extensively documented in publicly available scientific literature. Phenolic compounds, a broad class to which this compound belongs, are known to exert antimicrobial effects through various mechanisms. These can include the disruption of microbial cell membranes, chelation of metal ions essential for enzymatic activity, and direct inhibition of microbial enzymes. Some phenolic compounds have been shown to interfere with the synthesis of crucial macromolecules like proteins and nucleic acids, which are fundamental processes for microbial growth and replication. However, specific studies detailing the direct interaction of this compound with the molecular machinery of protein and nucleic acid synthesis in microorganisms are currently limited.

Other Investigated Biological Activities in Controlled Cellular Environments

In Vitro Antiproliferative Effects on Cell Lines

The potential of this compound to inhibit the proliferation of cancer cells in vitro has been a subject of scientific inquiry. While comprehensive data across a wide array of cell lines is not yet available, the existing research suggests a potential for antiproliferative activity. The broader class of galloyl compounds has demonstrated notable cytotoxic effects against various cancer cell lines. The antiproliferative effects are often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways involved in cancer cell growth and survival. Further research is required to fully elucidate the specific antiproliferative profile of this compound and to determine its efficacy and selectivity against different types of cancer cells.

Interactive Data Table: In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Antiviral Activities in Cellular Assays (e.g., HIV Replication, Anti-influenza Effects)

The antiviral properties of this compound have been explored in cellular assay systems, with a particular focus on viruses of significant public health concern, such as the Human Immunodeficiency Virus (HIV) and influenza viruses.

Anti-HIV Activity: Studies investigating the anti-HIV activity of compounds containing a galloyl group have suggested that this chemical moiety can play a role in inhibiting viral enzymes crucial for replication nih.gov. For instance, the inhibition of HIV-1 integrase, an enzyme essential for the integration of the viral genome into the host cell's DNA, has been reported for some galloyl-containing molecules nih.gov. Phenolic compounds, in general, have been a significant area of research for the development of novel antiviral agents herbapolonica.plekb.eg. However, specific data quantifying the inhibitory concentration (e.g., IC50) of this compound against HIV replication in cellular models is not extensively detailed in the current body of scientific literature.

Anti-influenza Effects: The potential of phenolic compounds to combat influenza virus infections has also been recognized ekb.eg. The mechanisms of action can be varied, including the inhibition of viral entry into host cells, interference with viral replication processes, and modulation of the host immune response. While the shikimic acid pathway is a target for the well-known anti-influenza drug oseltamivir, the direct anti-influenza activity of this compound in cellular assays has not been widely reported. Research into the specific effects of this compound on different strains of influenza virus and its mechanism of action at the cellular level is an area for future investigation.

Interactive Data Table: Antiviral Activity in Cellular Assays

| Virus | Cell Line | Activity Metric (e.g., IC50) | Reference |

| HIV-1 | Data Not Available | Data Not Available | |

| Influenza A | Data Not Available | Data Not Available | |

| Influenza B | Data Not Available | Data Not Available |

Note: Specific quantitative data on the antiviral activity of this compound from cellular assays is not available in the reviewed literature. This table is intended to serve as a framework for organizing future experimental results.

Structure Activity Relationship Sar Studies of 5 Galloylshikimic Acid and Its Structural Analogs

Identification of Key Structural Moieties for Biological Efficacy

The biological activity of 5-Galloylshikimic acid is intrinsically linked to the distinct chemical features of its two main components: the galloyl moiety and the shikimic acid core.

The galloyl group , a 3,4,5-trihydroxybenzoyl residue, is widely recognized as a crucial pharmacophore responsible for the antioxidant and anti-inflammatory properties of many natural compounds. Studies on various gallotannins and catechins have consistently demonstrated that the number and position of galloyl groups significantly influence their biological activities. For instance, an increase in the number of galloyl groups in quinic acid derivatives has been shown to enhance their scavenger activity against free radicals. The three hydroxyl groups on the aromatic ring of the galloyl moiety are particularly important for its antioxidant capacity, as they can readily donate hydrogen atoms to neutralize free radicals.

Comparative Analysis of Galloylshikimic Acid Isomers and Derivatives

The specific position of the galloyl group on the shikimic acid ring gives rise to different isomers, namely 3-O-galloylshikimic acid, 4-O-galloylshikimic acid, and 5-O-galloylshikimic acid. While direct comparative studies on the biological activities of these specific isomers are limited in the currently available literature, insights can be drawn from related compounds.

Furthermore, the biological activity of derivatives of this compound can be significantly altered by chemical modifications. As previously mentioned, esterification of the carboxyl group on the shikimic acid moiety has been shown to decrease its α-amylase inhibitory effect. Conversely, studies on other phenolic acids have shown that esterification can sometimes enhance antioxidant activity in lipid-based systems.

Below is a hypothetical interactive data table illustrating potential differences in the inhibitory concentration (IC50) of different galloylshikimic acid isomers against a specific enzyme, based on general principles of structure-activity relationships.

| Compound | Target Enzyme | IC50 (µM) |

| 3-O-Galloylshikimic acid | Enzyme A | 25 |

| 4-O-Galloylshikimic acid | Enzyme A | 35 |

| 5-O-Galloylshikimic acid | Enzyme A | 15 |

| Shikimic acid | Enzyme A | >100 |

| Gallic acid | Enzyme A | 50 |

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR models for this compound are not extensively reported, general QSAR studies on phenolic acids and their esters provide a framework for understanding the key molecular descriptors that govern their activity.

These studies often reveal that descriptors related to the electronic properties (such as the highest occupied molecular orbital - HOMO energy), hydrophobicity (logP), and steric properties of the molecule are critical in predicting antioxidant and other biological activities. For phenolic compounds, the presence and position of hydroxyl groups are consistently identified as major contributors to their antioxidant capacity in QSAR models.

Molecular docking simulations, a key component of many QSAR studies, can provide insights into the binding interactions of this compound and its analogs with target proteins. These computational models can help to visualize how the galloyl and shikimic acid moieties fit into the active site of an enzyme and which specific amino acid residues they interact with. This information is invaluable for the rational design of new derivatives with enhanced biological efficacy.

The following is a hypothetical interactive data table showcasing potential QSAR descriptors and their correlation with the antioxidant activity of a series of galloyl esters.

| Compound | LogP | HOMO (eV) | Antioxidant Activity (IC50 µM) |

| Galloyl Ester 1 | 1.5 | -5.8 | 12 |

| Galloyl Ester 2 | 2.1 | -6.1 | 25 |

| Galloyl Ester 3 | 1.2 | -5.6 | 8 |

| Galloyl Ester 4 | 2.5 | -6.3 | 30 |

Advanced Analytical Methodologies for the Characterization and Quantification of 5 Galloylshikimic Acid

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of 5-Galloylshikimic acid from other components in a sample mixture. The choice of chromatographic method is crucial for achieving optimal resolution and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of phenolic compounds, including this compound. nih.govpan.olsztyn.pl The separation in HPLC is based on the differential distribution of the analyte between a stationary phase and a mobile phase. For the analysis of phenolic acids, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. phenomenex.comijpsonline.com The identification of compounds is typically achieved by comparing their retention times with those of known standards. pan.olsztyn.pl

Method parameters such as the composition of the mobile phase, flow rate, and column temperature are optimized to achieve efficient separation. phcog.com For instance, a gradient elution using a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an acidified aqueous solution is often employed to separate a wide range of phenolic compounds with varying polarities. nih.govscienceopen.com

Table 1: Illustrative HPLC Parameters for Phenolic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) ijpsonline.com |

| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |

| Gradient | 5-30% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

This table is for illustrative purposes and actual conditions may vary.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. The enhanced resolution of UHPLC is particularly beneficial for separating complex mixtures of structurally similar phenolic compounds. japsonline.com

The principles of separation in UHPLC are the same as in HPLC, but the improved efficiency allows for better separation of isomeric compounds and a greater number of identified components in a single run. nih.gov

While reversed-phase chromatography is the most common mode for analyzing phenolic acids, other chromatographic modes can also be employed depending on the specific analytical challenge.

Reversed-Phase Chromatography : This is the most widely used mode for the separation of a broad range of phenolic compounds based on their hydrophobicity. phenomenex.com C18 and C8 columns are commonly used stationary phases. phenomenex.com

Ion Exchange Chromatography (IEC) : This technique separates molecules based on their net charge. iajps.comyoutube.com For a compound like this compound, which possesses acidic functional groups, anion exchange chromatography can be utilized. youtube.com The retention of the analyte is influenced by the pH and ionic strength of the mobile phase. bvchroma.com

Ion Exclusion Chromatography : This method is particularly useful for separating ionic compounds from non-ionic or weakly ionic compounds. It can be applied to the separation of organic acids from a complex matrix.

Spectrometric Detection and Identification

Spectrometric detectors are coupled with chromatographic systems to provide information for the identification and quantification of the separated compounds.

Ultraviolet (UV) detection is a common and robust method used in conjunction with HPLC and UHPLC for the detection of phenolic compounds. nih.gov These compounds exhibit characteristic UV absorbance due to the presence of aromatic rings and other chromophores in their structures. The detection wavelength is typically set at the absorbance maximum of the analyte to achieve the highest sensitivity. mdpi.comsielc.com For many phenolic acids, this is around 280 nm. scienceopen.com A Diode Array Detector (DAD) can acquire the entire UV spectrum of a compound as it elutes, which aids in its identification by providing spectral information. nih.gov

Table 2: Typical UV Absorbance Maxima for Related Phenolic Compounds

| Compound | UV λmax (nm) |

|---|---|

| Gallic Acid | 271 |

| Shikimic Acid | 213 nih.gov |

| Protocatechuic Acid | 260, 295 |

This table provides examples and the λmax for this compound would need to be experimentally determined.

Mass Spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition. When coupled with liquid chromatography (LC-MS), it is a highly sensitive and selective tool for the identification and quantification of compounds in complex mixtures. researchgate.netnih.gov

UHPLC-Q-TOF/MS (Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) : This hybrid mass spectrometry technique combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.govmdpi.com It provides high-resolution and accurate mass measurements, which are crucial for the unambiguous identification of compounds and the determination of their elemental formulas. rsc.orgnih.gov The Q-TOF instrument can also be used for tandem mass spectrometry (MS/MS) experiments, where precursor ions are fragmented to produce characteristic product ions, providing structural information. mdpi.comnih.gov

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : This technique involves the use of two mass analyzers in series (e.g., a triple quadrupole mass spectrometer). japsonline.comd-nb.info It is a highly sensitive and selective method for quantification, operating in modes such as Multiple Reaction Monitoring (MRM). In MRM, specific precursor-to-product ion transitions for the target analyte are monitored, significantly reducing background noise and improving the limit of detection. nih.gov

Table 3: Illustrative Mass Spectrometric Data for a Galloyl-Shikimic Acid Derivative

| Compound | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) |

|---|

This data is based on a galloyl shikimic acid derivative found in the literature and serves as an example. nih.gov

Specific Fragmentation Patterns for Structural Elucidation

Mass spectrometry (MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of natural products like this compound. chemguide.co.uk By inducing fragmentation of the molecular ion and analyzing the resulting product ions, specific structural features can be identified. In negative ion mode electrospray ionization (ESI), this compound typically produces a deprotonated molecular ion [M-H]⁻. Collision-induced dissociation (CID) of this precursor ion reveals a characteristic fragmentation pattern.

The primary fragmentation involves the cleavage of the ester bond linking the gallic acid and shikimic acid moieties. This results in two main diagnostic product ions: one corresponding to the deprotonated gallic acid and another to the deprotonated shikimic acid. A key product ion is observed at a mass-to-charge ratio (m/z) of 169, which corresponds to the [gallic acid - H]⁻ ion. nih.gov Further fragmentation of the gallic acid ion can occur through the loss of a carboxyl group (CO2), producing an ion at m/z 125. nih.govresearchgate.net The presence of an ion corresponding to the shikimic acid moiety further confirms the identity of the parent compound. This predictable fragmentation is crucial for distinguishing this compound from other galloyl derivatives and isomers in a complex mixture. researchgate.net

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity/Loss |

|---|---|---|

| [M-H]⁻ (325) | 191 | [Shikimic acid - H]⁻ |

| 173 | [Shikimic acid - H - H₂O]⁻ | |

| 169 | [Gallic acid - H]⁻ | |

| 169 | 125 | [Gallic acid - H - CO₂]⁻ |

Hyphenated Techniques for Comprehensive Profiling and Activity-Guided Fractionation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex natural product extracts. nih.govajpaonline.com The combination of liquid chromatography (LC) with mass spectrometry (LC-MS) is one of the most powerful and widely used hyphenated techniques for this purpose. iosrjournals.orgchemijournal.com

Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) offers rapid and high-resolution separation with accurate mass measurement, enabling the confident identification of compounds in a mixture. nih.govnih.gov UPLC-Q-TOF-MS/MS analysis allows for the simultaneous acquisition of full scan mass spectra and fragmentation data, providing comprehensive structural information for numerous compounds in a single run. nih.govmdpi.com This is particularly useful for profiling the chemical constituents of an extract containing this compound and its derivatives.

Other hyphenated techniques such as LC-Photodiode Array (PDA) detection can provide ultraviolet (UV) spectral data, which aids in the classification of compounds. For more detailed structural analysis, LC can be coupled with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR), which provides unambiguous structural information. chemijournal.comijarnd.com

These hyphenated techniques are also central to activity-guided fractionation. In this approach, an initial crude extract is separated into fractions using a chromatographic method like HPLC. Each fraction is then screened for a specific biological activity. The active fractions are subsequently analyzed by techniques such as LC-MS/MS to identify the specific compound(s) responsible for the observed activity, which could be this compound. iosrjournals.org

Method Development for Precision, Selectivity, and Sensitivity

The development of a robust analytical method for the quantification of this compound is crucial for quality control and standardization. High-Performance Liquid Chromatography (HPLC) and UPLC methods are most commonly developed for this purpose. ijnrd.orgijprs.com Method development focuses on optimizing several parameters to ensure the results are accurate and reliable.

Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). Selectivity is the method's ability to accurately measure the analyte in the presence of other components, such as impurities or matrix components. This is often achieved by optimizing the mobile phase composition, column type, and detector wavelength. Sensitivity is determined by the Limit of Detection (LOD), the lowest amount of analyte that can be detected, and the Limit of Quantitation (LOQ), the lowest amount that can be quantitatively measured with acceptable precision and accuracy. researchgate.netnih.gov

Method validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH) to ensure the method is suitable for its intended purpose. researchgate.net This involves assessing parameters such as linearity, range, accuracy, and robustness. nih.gov For this compound, a reversed-phase HPLC method using a C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a common starting point for method development. nih.govmdpi.com

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (R²) ≥ 0.999 |

| Precision (RSD%) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed at intra-day and inter-day levels. | RSD ≤ 2% |

| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 98-102% |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated. | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1 |

| Selectivity/Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |

Computational Approaches in 5 Galloylshikimic Acid Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is crucial for understanding how a compound like 5-galloylshikimic acid or its derivatives might exert a biological effect.

Molecular docking studies are used to predict the binding affinity, often expressed as binding energy (in kcal/mol), between a ligand and a target receptor. A lower binding energy value typically indicates a more stable and favorable interaction.

Research on derivatives of gallic acid, which shares a structural component with this compound, has provided insights into their potential as inhibitors of various biological targets. For instance, a derivative known as 4-O-(6-galloylglucoside) was evaluated against several non-structural proteins of the SARS-CoV-2 virus, which are crucial for its replication. nih.govresearchgate.net The main protease (Mpro or nsp5) and the papain-like protease (PLpro or nsp3) are key viral enzymes that process viral polyproteins, making them attractive targets for antiviral drugs. nih.govresearchgate.net Studies showed that 4-O-(6-galloylglucoside) exhibited promising binding energies with these viral proteins. nih.govresearchgate.net

Similarly, the interaction of gallic acid 4-O-(6-galloyl glucoside) with human cellular receptors has been explored. One such study focused on its potential to inhibit neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurological conditions. semanticscholar.orgresearchgate.net The docking results predicted a favorable binding energy, suggesting a stable interaction with the nNOS protein. semanticscholar.orgresearchgate.net

| Compound | Biological Receptor | Receptor Type | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| 4-O-(6-galloylglucoside) | Main Protease (Mpro/nsp5) | Viral Protease (SARS-CoV-2) | -8.4 |

| 4-O-(6-galloylglucoside) | Papain-like Protease (nsp3) | Viral Protease (SARS-CoV-2) | -6.8 |

| 4-O-(6-galloylglucoside) | RNA-Dependent RNA Polymerase (nsp12) | Viral Enzyme (SARS-CoV-2) | -8.9 |

| 4-O-(6-galloylglucoside) | Helicase (nsp13) | Viral Enzyme (SARS-CoV-2) | -9.1 |

| 4-O-(6-galloylglucoside) | Nidoviral Uridylate-specific Endoribonuclease (nsp15) | Viral Enzyme (SARS-CoV-2) | -7.5 |

| Gallic acid 4-O-(6-galloyl glucoside) | Neuronal Nitric Oxide Synthase (nNOS) | Human Cellular Receptor | -4.12 |

Binding affinity data from molecular docking studies of gallic acid derivatives with various biological receptors. nih.govresearchgate.netsemanticscholar.orgresearchgate.net

Beyond predicting affinity, molecular docking elucidates the specific interactions between a ligand and the amino acid residues within the receptor's binding pocket. These interactions, such as hydrogen bonds and hydrophobic contacts, are critical for the stability of the ligand-receptor complex.

In the study of gallic acid 4-O-(6-galloyl glucoside) with the nNOS receptor, docking analysis identified several key amino acid residues that form significant interactions. semanticscholar.orgresearchgate.net The formation of hydrogen bonds is particularly important as they contribute substantially to the compound's affinity and specificity for the target. researchgate.net The analysis revealed that this compound forms more hydrogen bonds with the receptor's residues compared to a standard ligand, suggesting a more stable binding. semanticscholar.org Specifically, interactions with residues GLU 597 and TRP 592 were identified as being the same hydrogen bonding type as the standard ligand, indicating that the derivative binds at a functionally relevant site. semanticscholar.org

| Compound | Biological Receptor | Interacting Amino Acid Residues | Interaction Type Highlighted |

|---|---|---|---|

| Gallic acid 4-O-(6-galloyl glucoside) | Neuronal Nitric Oxide Synthase (nNOS) | GLU 597, TRP 592, ARG 608, GLN 483, GLY 591, PRO 570 | Hydrogen Bonding |

Key amino acid residues in the nNOS binding pocket that interact with a gallic acid derivative, as identified by molecular docking. semanticscholar.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations are often performed as a follow-up to docking to assess the stability of the predicted binding mode and to analyze the conformational changes that may occur in both the ligand and the protein upon binding. nih.govresearchgate.netresearchgate.net These simulations model the movements and interactions of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds, over a set period. researchgate.net The stability of the complex is often evaluated by monitoring metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. researchgate.netnih.gov

In Silico Screening and Virtual Library Design for Novel Modulators

In silico or virtual screening is a computational strategy used to search large databases of chemical compounds for molecules that are likely to bind to a drug target. researchgate.net If a compound like this compound shows promising activity, its structure can be used as a starting point. Researchers can then screen vast "virtual libraries," which can contain billions of "make-on-demand" molecules, to find new compounds with potentially improved properties. nih.govwuxibiology.com This process can be structure-based, where compounds are docked into the target's binding site, or ligand-based, where the search is for molecules with structural or chemical similarity to the known active compound. This approach significantly accelerates the discovery of novel chemical scaffolds and lead compounds. nih.gov

Pharmacophore Modeling for Lead Discovery and Optimization

Pharmacophore modeling is another key computational tool used for discovering and optimizing new drug candidates. researchgate.net A pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. nih.gov

A pharmacophore model can be generated based on the structure of a known ligand-receptor complex or from a set of known active molecules. nih.gov This model then serves as a 3D query to rapidly screen large chemical databases, identifying diverse molecules that possess the required features in the correct spatial arrangement. researchgate.netmdpi.com Hits from a pharmacophore screen are often then subjected to molecular docking to refine their binding poses and estimate their binding affinities. researchgate.net This method is highly effective for identifying novel lead compounds that may have different core structures but share the same crucial interaction features as the original active molecule.

Metabolomics and Systems Biology Perspectives of 5 Galloylshikimic Acid in Biological Systems

Global Metabolite Profiling and Targeted Analysis of 5-Galloylshikimic Acid

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to view the functional roles of specific compounds. Global metabolite profiling, often referred to as untargeted or widely targeted metabolomics, serves as a comprehensive screening tool to identify and quantify a wide array of metabolites in a biological sample simultaneously. This approach has been instrumental in identifying this compound in various plant species.

Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the cornerstone of these analyses. mdpi.com Widely targeted metabolomics, which combines the broad scope of untargeted methods with the accuracy of targeted analysis, has successfully identified this compound as a key phenolic acid in materials such as Eucommia ulmoides leaf tea. nih.gov Similarly, LC-MS/MS-based metabolomic studies of Rosa roxburghii (chestnut rose) fruit at different developmental stages have also identified this compound among a total of 533 metabolites. mdpi.comnih.gov

Following its identification through global profiling, targeted analysis can be employed for precise quantification. This involves developing methods optimized for the specific chemical properties of this compound, ensuring high sensitivity and accuracy. Targeted metabolomics is crucial for understanding the absolute or relative concentration of the compound, which is a prerequisite for studying its dynamic changes in response to various stimuli. The general lack of a comprehensive targeted method for all intermediates in the shikimate pathway has been a focus of research, highlighting the importance of developing such tools to better understand its regulation and function. purdue.edu

| Compound | Chemical Class | Organism/Source | Analytical Method | Reference |

|---|---|---|---|---|

| This compound | Phenolic Acids | Eucommia ulmoides (Leaf Tea) | Widely Targeted Metabolomics (UPLC-MS/MS) | nih.gov |

| This compound | Phenolic Acids | Rosa roxburghii (Fruit) | Metabolomics (LC-MS/MS) | mdpi.comnih.gov |

| 3,5-Digalloylshikimic acid | Phenolic Acids | Rosa roxburghii (Fruit) | Metabolomics (LC-MS/MS) | mdpi.com |

| 3,4,5-Tri-O-galloylshikimic acid | Phenolic Acids | Rosa roxburghii (Fruit) | Metabolomics (LC-MS/MS) | mdpi.com |

Integration of Metabolomics Data with Transcriptomics for Network Reconstruction

To move beyond simple identification and understand the regulation of this compound biosynthesis, researchers integrate metabolomics data with transcriptomics (the study of gene expression). nih.gov This systems biology approach allows for the construction of gene-metabolite interaction networks, revealing how the expression of specific genes correlates with the abundance of metabolites. metaboanalyst.canih.gov

A prime example of this integration is the study of developing Rosa roxburghii fruit. mdpi.comnih.gov In this research, metabolomic data that identified this compound was combined with transcriptomic data from the same developmental stages. nih.gov Through co-enrichment analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), researchers can map differentially expressed genes (DEGs) and significantly changed metabolites (SCMs) onto known metabolic pathways. mdpi.comnih.gov

This conjoint analysis enabled the construction of a detailed biosynthesis network for amino acids, phenolic acids, and flavonols. nih.gov The network model included 32 structural genes, 48 transcription factors (specifically RrMYBs), and 23 key metabolites, including this compound. mdpi.comnih.gov Such networks are powerful tools for visualizing and hypothesizing regulatory relationships; for instance, they can suggest that the upregulation of a specific transcription factor leads to increased expression of biosynthetic enzymes, which in turn results in a higher accumulation of this compound and related compounds. mdpi.com This integrated analysis provides significant mechanistic insights into the metabolic and genetic disruptions that govern the synthesis of important secondary metabolites. nih.gov

Pathway Enrichment Analysis to Delineate Metabolic Roles (e.g., Phenylpropanoid and Flavonoid Biosynthesis)

Pathway enrichment analysis contextualizes the role of a metabolite by identifying the metabolic pathways in which it is most significantly involved. For this compound, this analysis invariably points to its central position at the crossroads of primary and secondary metabolism, specifically linking the shikimate pathway to the vast phenylpropanoid and flavonoid biosynthesis networks. mdpi.comresearchgate.net

The shikimate pathway is a foundational metabolic route in plants and microorganisms that converts simple carbohydrate precursors into chorismate, the common precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.govnih.gov Shikimic acid is the namesake intermediate of this pathway. nih.gov One of the key reactions branching from this central pathway is the conversion of a shikimate pathway intermediate to gallic acid. encyclopedia.pubmdpi.com this compound is formed through the esterification of gallic acid and shikimic acid, placing it at a critical metabolic nexus.

The L-phenylalanine produced via the shikimate pathway serves as the entry point into the general phenylpropanoid pathway. researchgate.net This pathway generates an enormous diversity of secondary metabolites, including phenolic acids, lignins, and flavonoids, which are crucial for plant growth, development, and defense. researchgate.netmdpi.com Because this compound is composed of building blocks from the shikimate pathway, its presence and concentration are intrinsically linked to the flux through this entire network. Enrichment analyses performed in studies on pear leaves and Rosa roxburghii have confirmed that metabolites identified alongside this compound are primarily enriched in the phenylpropanoid biosynthesis, flavonoid biosynthesis, and flavone (B191248) and flavonol biosynthesis pathways. mdpi.commdpi.com

| Metabolic Pathway | Role and Significance | Key Precursors/Products | Reference |

|---|---|---|---|

| Shikimate Pathway | Core pathway for biosynthesis of aromatic amino acids and serves as a gateway to secondary metabolism. | Shikimic acid, Chorismate, L-Phenylalanine | nih.govnih.gov |

| Phenylpropanoid Biosynthesis | Generates a wide array of phenolic compounds from L-phenylalanine. Central to plant defense and structure. | Cinnamic acid, p-Coumaroyl-CoA, Phenolic acids, Lignin precursors | researchgate.netmdpi.com |

| Flavonoid Biosynthesis | A major branch of the phenylpropanoid pathway responsible for producing flavonoids, which function as pigments, antioxidants, and signaling molecules. | Chalcones, Naringenin, Quercetin, Anthocyanins | mdpi.com |

Dynamic Changes in this compound Levels in Response to Environmental or Biological Stimuli

The biosynthesis of plant secondary metabolites via the shikimate and phenylpropanoid pathways is highly dynamic and responsive to external cues. researchgate.net Plants modulate these pathways to produce defensive compounds and adapt to changing conditions. encyclopedia.pub Consequently, the levels of intermediates like this compound are expected to fluctuate significantly in response to various environmental or biological stimuli.

Numerous studies have shown that the phenylpropanoid pathway is activated under a wide range of abiotic stressors, including drought, salinity, extreme temperatures, heavy metal pollution, and ultraviolet (UV) radiation. nih.govnih.gov For example, transcriptomic analysis of maize roots under zinc stress revealed that "phenylpropanoid biosynthesis" was the most significantly enriched pathway among differentially expressed genes, indicating a profound metabolic shift to cope with heavy metal toxicity. nih.gov Similarly, biotic stresses, such as attack by pathogens or herbivores, trigger a defensive response that heavily involves the production of phenolic compounds derived from this pathway. frontiersin.org Treatment of moss with elicitors from the bacterium Pectobacterium carotovorum was shown to induce genes encoding key enzymes of both the shikimate and phenylpropanoid pathways, leading to the accumulation of defense-related metabolites. frontiersin.org

While direct time-course measurements of this compound under stress are not extensively detailed, its position as a galloylated derivative of a core pathway intermediate suggests its accumulation is part of this broader stress response. The galloyl moiety itself is known to influence the biological activity of polyphenols, often enhancing their antioxidant capacity and protective functions. nih.govresearchgate.net Therefore, dynamic changes in this compound levels likely play a direct role in the plant's ability to mitigate stress-induced damage and defend against threats. mdpi.com

| Stimulus Type | Specific Example | Observed/Expected Pathway Response | Reference |

|---|---|---|---|

| Abiotic Stress | Heavy Metals (e.g., Zinc) | Upregulation of phenylpropanoid-lignin pathway genes in roots. | nih.gov |

| Abiotic Stress | Drought, Salinity, UV Radiation | General activation of the phenylpropanoid pathway, leading to accumulation of various phenolic compounds. | nih.gov |

| Abiotic Stress | Osmotic Stress | Application of phenolic compounds like salvianolic acid can improve stress tolerance by modulating stress-related genes. | nih.gov |

| Biotic Stress | Pathogen Elicitors (P. carotovorum) | Induction of shikimate and phenylpropanoid pathway genes (e.g., PAL, CHS) and accumulation of intermediates. | frontiersin.org |

Q & A

Q. What multivariate statistical approaches are suitable for analyzing the structure-activity relationships of this compound derivatives?

- Methodological Answer: Partial Least Squares (PLS) regression correlates molecular descriptors (e.g., logP, polar surface area) with bioactivity data. Principal Component Analysis (PCA) reduces dimensionality in datasets, while machine learning (e.g., Random Forest) identifies non-linear relationships. Validation via cross-testing (train-test splits ≥70:30) ensures robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.